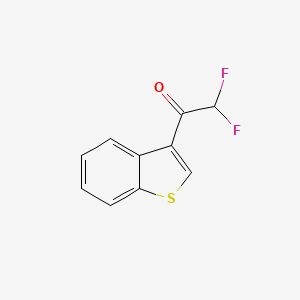
1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a difluoroethanone group attached to the benzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one typically involves the introduction of the difluoroethanone group to the benzothiophene core. One common method involves the reaction of 1-benzothiophen-3-yl lithium with difluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Applications De Recherche Scientifique
1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The difluoroethanone group can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 1-Benzothiophen-3-yl(phenyl)methanone
- 1,2-Bis(2-methyl-1-benzothiophen-3-yl)perfluorocyclopentene
Comparison: 1-(1-Benzothiophen-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H6F2OS |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
1-(1-benzothiophen-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H6F2OS/c11-10(12)9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5,10H |
Clé InChI |
XYAXRDYMQMERNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


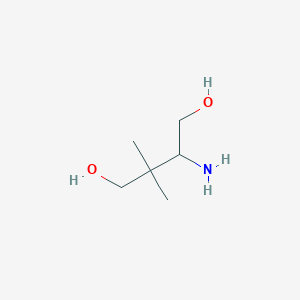

![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
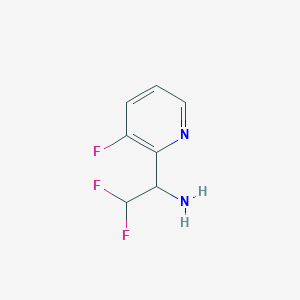
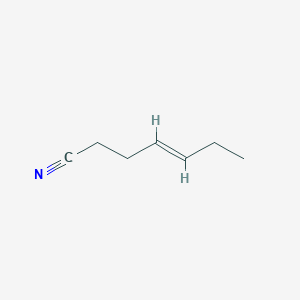

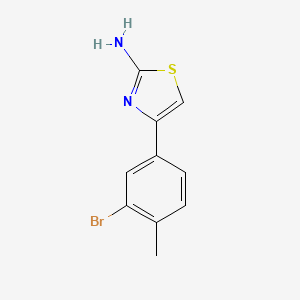
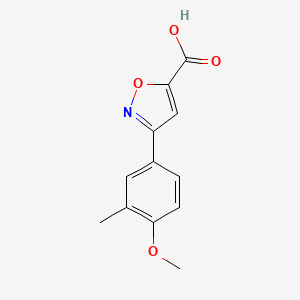
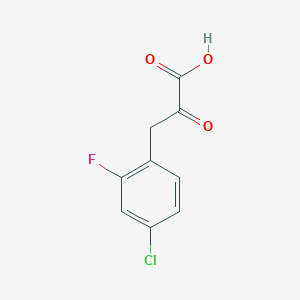
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
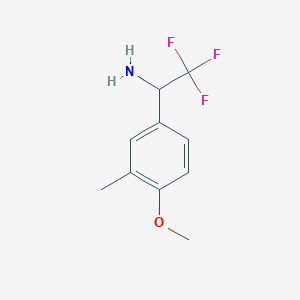
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
